![molecular formula C15H14O7S2 B286006 Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate](/img/structure/B286006.png)
Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate, also known as DMTD, is an organic compound that has gained significant attention in the field of medicinal chemistry. It is a thiophene derivative that has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the body. Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. These mechanisms of action may contribute to the anti-inflammatory and anti-tumor effects of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate.
Biochemical and Physiological Effects:
Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Furthermore, Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been shown to inhibit the growth of biofilms, which are communities of bacteria that are difficult to treat with antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for scientific research purposes. Additionally, it has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate. One area of interest is the development of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate-based therapeutics for the treatment of cancer and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate and to optimize its therapeutic potential. Furthermore, the potential for Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate to be used in combination with other drugs for enhanced therapeutic effects should be explored.
Conclusion:
In conclusion, Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate is a promising compound that has shown potential for therapeutic applications in various scientific research studies. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the treatment of cancer and bacterial infections. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate involves the reaction between 4-methylbenzenesulfonyl chloride and dimethyl thiophene-2,3-dicarboxylate in the presence of a base such as triethylamine. The reaction occurs under mild conditions and yields Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate in good purity. The synthetic method has been optimized to produce Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate in large quantities, making it readily available for scientific research purposes.
Aplicaciones Científicas De Investigación
Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been investigated for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Furthermore, Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been shown to be effective against bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in healthcare settings.
Propiedades
Fórmula molecular |
C15H14O7S2 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
dimethyl 4-(4-methylphenyl)sulfonyloxythiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14O7S2/c1-9-4-6-10(7-5-9)24(18,19)22-11-8-23-13(15(17)21-3)12(11)14(16)20-2/h4-8H,1-3H3 |
Clave InChI |
IDGSIKLIBZDJRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CSC(=C2C(=O)OC)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CSC(=C2C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
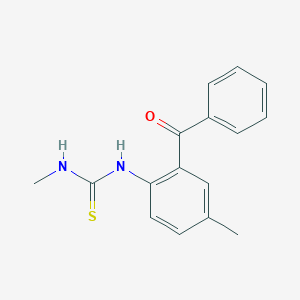
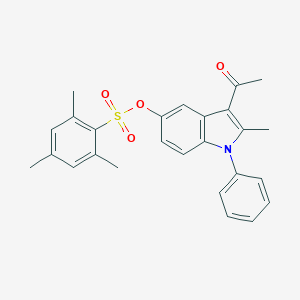
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)
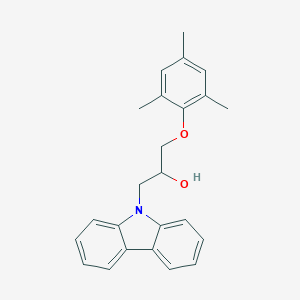
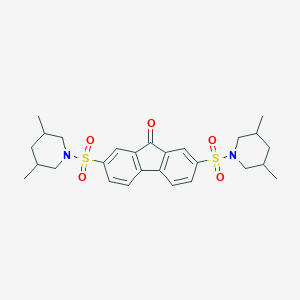
![1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)
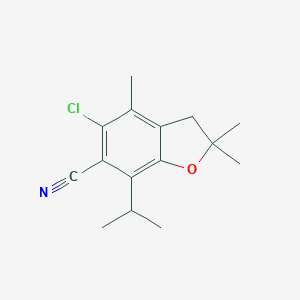
![6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B285950.png)